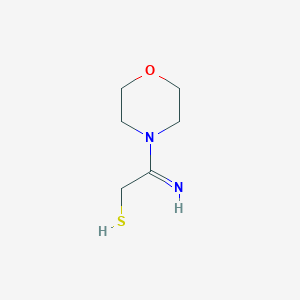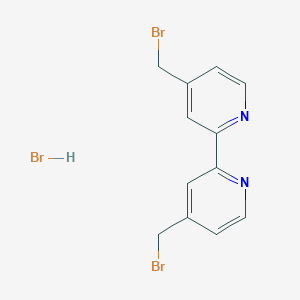
2,5,7-Trichloro-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,7-Trichloro-1,6-naphthyridine is a chlorinated derivative of 1,6-naphthyridine, a heterocyclic compound consisting of a fused ring system with two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trichloro-1,6-naphthyridine typically involves the chlorination of 1,6-naphthyridine. One common method includes the reaction of 1,6-naphthyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 5, and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 2,5,7-Trichloro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butoxy groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound, while reducing agents like lithium aluminum hydride can be used for reduction.
Major Products Formed:
- Substitution reactions yield derivatives with various functional groups replacing the chlorine atoms.
- Oxidation and reduction reactions produce different oxidation states of the compound, leading to a variety of derivatives.
科学的研究の応用
2,5,7-Trichloro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 2,5,7-Trichloro-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, disrupting biological pathways and exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
1,6-Naphthyridine: The parent compound without chlorination.
2,7-Dichloro-1,6-naphthyridine: A derivative with chlorine atoms at the 2 and 7 positions.
5,7-Dichloro-1,6-naphthyridine: A derivative with chlorine atoms at the 5 and 7 positions.
Uniqueness: 2,5,7-Trichloro-1,6-naphthyridine is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. The presence of three chlorine atoms at distinct positions can enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in medicinal applications.
特性
分子式 |
C8H3Cl3N2 |
|---|---|
分子量 |
233.5 g/mol |
IUPAC名 |
2,5,7-trichloro-1,6-naphthyridine |
InChI |
InChI=1S/C8H3Cl3N2/c9-6-2-1-4-5(12-6)3-7(10)13-8(4)11/h1-3H |
InChIキー |
ZQAGHLYNFXZJNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=CC(=NC(=C21)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)




![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)



